An In-depth Technical Guide to the Mechanism of Action of PROTAC SMARCA2 Degrader-10
An In-depth Technical Guide to the Mechanism of Action of PROTAC SMARCA2 Degrader-10
This technical guide provides a comprehensive overview of the mechanism of action for PROTAC SMARCA2 degrader-10, a proteolysis-targeting chimera designed to induce the degradation of the SMARCA2 protein. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.
Introduction to PROTAC Technology and the SMARCA2 Target
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality. They function by coopting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM (Brahma), is an ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a critical role in regulating gene expression by altering the structure of chromatin. In certain cancers, particularly those with mutations in the related SMARCA4 gene, cancer cells become dependent on SMARCA2 for their survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.
Mechanism of Action of PROTAC SMARCA2 Degrader-10
PROTAC SMARCA2 degrader-10 operates through the canonical PROTAC mechanism to induce the degradation of the SMARCA2 protein. The key steps are as follows:
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Ternary Complex Formation: PROTAC SMARCA2 degrader-10, being a heterobifunctional molecule, simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase. Based on available information for similar SMARCA2 degraders, "PROTAC SMARCA2/4-degrader-10" recruits the von Hippel-Lindau (VHL) E3 ligase. This binding event brings SMARCA2 into close proximity with the E3 ligase, forming a ternary complex (SMARCA2 - PROTAC - E3 ligase).
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Ubiquitination of SMARCA2: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the SMARCA2 protein. This process is repeated to form a polyubiquitin (B1169507) chain on SMARCA2.
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Proteasomal Degradation: The polyubiquitinated SMARCA2 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell. The proteasome unfolds and degrades the SMARCA2 protein into small peptides.
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Recycling of PROTAC: After inducing the ubiquitination of SMARCA2, PROTAC SMARCA2 degrader-10 is released from the complex and can bind to another SMARCA2 protein and E3 ligase, thereby acting catalytically to induce the degradation of multiple SMARCA2 proteins.
Below is a diagram illustrating the signaling pathway of SMARCA2 degradation mediated by a PROTAC.
Caption: PROTAC-mediated degradation of the SMARCA2 protein.
Quantitative Data
The efficacy of PROTAC SMARCA2 degraders is quantified by several key parameters, including their degradation efficiency (DC50 and Dmax) and their anti-proliferative effects (IC50).
| Compound Name | Target(s) | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line(s) | Reference(s) |
| PROTAC SMARCA2/4-degrader-10 | SMARCA2 | VHL | <100 | >90 | MV4-11, A549 | |
| A947 | SMARCA2 | VHL | 0.039 (in SW1573) | >95 | SW1573 | |
| YDR1 | SMARCA2 | Cereblon |
